

Comparative Cross-Reactivity Profiling of 1,7-Naphthyridinone Scaffolds

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Compound of Interest

Compound Name: 2-Chloro-1,7-naphthyridin-8(7H)-one

Cat. No.: B3030609

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Disclaimer: Publicly available cross-reactivity data for the specific compound **2-Chloro-1,7-naphthyridin-8(7H)-one** is limited. Therefore, this guide provides a comparative analysis of potent and highly selective 1,7-naphthyridine-based inhibitors, BAY-091 and BAY-297, as representative examples of this scaffold's selectivity profile. These compounds serve as valuable chemical probes for studying the lipid kinase PIP4K2A.^{[1][2]}

Introduction

The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors. Understanding the cross-reactivity profile of compounds based on this scaffold is crucial for assessing their therapeutic potential and off-target effects. This guide summarizes the selectivity and potency of two prominent 1,7-naphthyridine-based inhibitors, BAY-091 and BAY-297, against a broad panel of kinases.

In Vitro Potency against PIP4K2A

BAY-091 and BAY-297 are potent inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase involved in phosphoinositide signaling.^{[1][3][4]} Their inhibitory activity was determined using biochemical assays with varying ATP concentrations.

Compound	Assay Format	ATP Concentration	IC50 (nM)
BAY-091	ADP-Glo	10 μ M	1.3
HTRF	10 μ M	8.5	13
HTRF	2 mM	16.4	
BAY-297	ADP-Glo	10 μ M	
ADP-Glo	250 μ M	69	110
HTRF	10 μ M	110	
HTRF	2 mM	769	

Data sourced from J Med Chem. 2021;64(21):15883-15911[1]

Cross-Reactivity Profiling

To assess their selectivity, BAY-091 and BAY-297 were screened against a commercial panel of 373 kinases at a concentration of 1 μ M.[1]

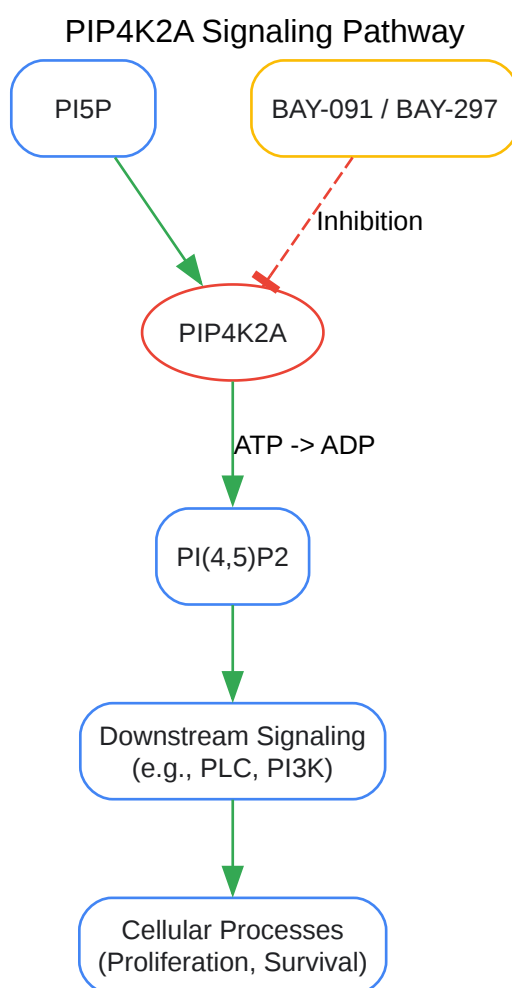
Compound	Kinase Panel Size	Compound Concentration	Number of Off-Target Kinases with >60% Inhibition
BAY-091	373	1 μ M	0
BAY-297	373	1 μ M	0

Data sourced from J Med Chem. 2021;64(21):15883-15911[1]

The results demonstrate an exceptional kinase selectivity profile for both compounds, with no significant inhibition of any of the 373 kinases tested.[1] This high selectivity underscores the potential of the 1,7-naphthyridine scaffold for developing targeted kinase inhibitors.

Signaling Pathway

BAY-091 and BAY-297 target PIP4K2A, an enzyme that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2). [3][4][5] PI(4,5)P2 is a crucial precursor for second messengers in various signal transduction pathways that regulate cell proliferation, survival, and motility.[3][5] Inhibition of PIP4K2A has been explored as a potential therapeutic strategy in p53-deficient tumors.[1]



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Caption: The role of PIP4K2A in the phosphoinositide signaling pathway and its inhibition by BAY-091/BAY-297.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™)

The in vitro potency of the inhibitors was determined using the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[6]

Materials:

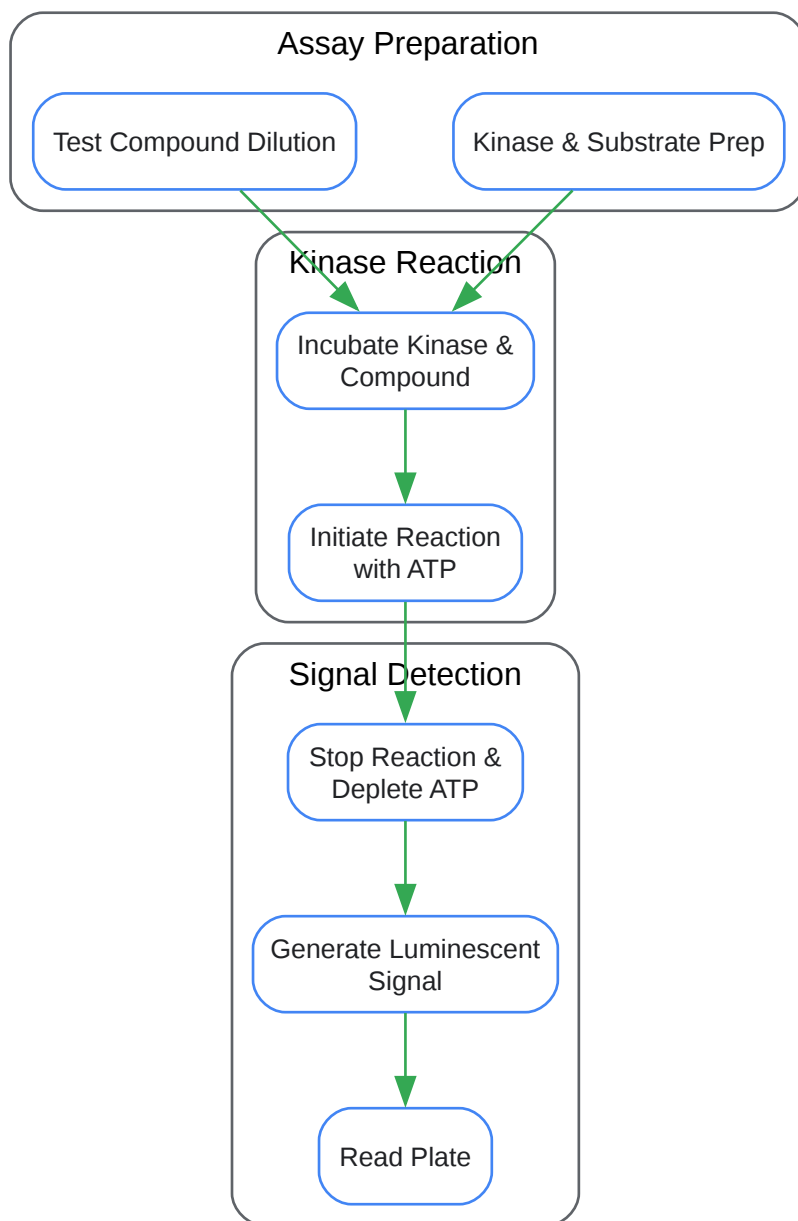
- PIP4K2A enzyme
- Substrate (e.g., PI5P)
- ATP
- Test compounds (BAY-091, BAY-297)
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- Assay buffer
- 384-well plates

Procedure:

- Prepare serial dilutions of the test compounds.
- Add the kinase and test compound to the wells of a 384-well plate and incubate for a predefined period (e.g., 15 minutes) at room temperature.
- Initiate the kinase reaction by adding the substrate and ATP.
- Allow the reaction to proceed for a set time (e.g., 2 hours).
- Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for a specified time (e.g., 30-40 minutes).

- Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for a specified time (e.g., 30-60 minutes).
- Measure the luminescence signal using a plate reader.
- Calculate IC50 values from the dose-response curves.

Kinase Profiling Experimental Workflow



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Caption: A generalized workflow for a biochemical kinase assay used for cross-reactivity profiling.

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